Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-5-23-17-13-11-9-10-12-14(13)18(24-6-2)16(20(22)26-8-4)15(17)19(21)25-7-3/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTLPFMWBRJQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C2=CC=CC=C21)OCC)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214322 | |
| Record name | 2,3-Diethyl 1,4-diethoxy-2,3-naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59883-08-8 | |
| Record name | 2,3-Diethyl 1,4-diethoxy-2,3-naphthalenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59883-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diethyl 1,4-diethoxy-2,3-naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Pathways for Diethyl 1,4 Diethoxynaphthalene 2,3 Dicarboxylate
Strategies for Naphthalene (B1677914) Core Functionalization and Substitution Patterns
The functionalization of the naphthalene core to achieve the 1,4-diethoxy-2,3-dicarboxylate substitution pattern requires a sequential approach. Typically, the ester and ether groups are introduced onto a pre-existing, suitably functionalized naphthalene ring system. The order of these transformations is crucial for a successful synthesis. Generally, the dicarboxylate functionality is established first, followed by the introduction of the diethoxy groups.
Esterification Reactions for Dicarboxylate Formation
The formation of the diethyl dicarboxylate groups on the naphthalene ring is commonly achieved through Fischer-Speier esterification. youtube.comorganic-chemistry.orgmasterorganicchemistry.commdpi.comtaylorandfrancis.com This acid-catalyzed reaction involves the treatment of a dicarboxylic acid with an excess of the corresponding alcohol, in this case, ethanol (B145695). The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is often necessary to remove the water formed during the reaction or to use the alcohol as the solvent to ensure a large excess. organic-chemistry.orgmasterorganicchemistry.com
For the synthesis of diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate, the starting material would be 1,4-dihydroxynaphthalene-2,3-dicarboxylic acid. The esterification of this precursor with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), yields diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org
Table 1: Reaction Parameters for Fischer-Speier Esterification
| Parameter | Description |
|---|---|
| Reactants | 1,4-Dihydroxynaphthalene-2,3-dicarboxylic acid, Ethanol |
| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) |
| Solvent | Excess ethanol |
| Conditions | Reflux temperature |
| Work-up | Neutralization of the acid catalyst, extraction, and purification |
The general mechanism for the Fischer-Speier esterification involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. youtube.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. youtube.commasterorganicchemistry.com
Etherification Approaches for Diethoxy Group Introduction
The introduction of the two ethoxy groups at the C1 and C4 positions of the naphthalene ring is typically accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgkpfu.rumdpi.com This reaction involves the deprotonation of the hydroxyl groups of a 1,4-dihydroxynaphthalene (B165239) derivative to form alkoxides, which then act as nucleophiles in an Sₙ2 reaction with an ethyl halide, such as ethyl iodide or ethyl bromide. wikipedia.orgmdpi.com
Starting from diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate, treatment with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile, generates the corresponding dialkoxide. wikipedia.org Subsequent addition of an ethylating agent results in the formation of this compound.
Table 2: Reagents and Conditions for Williamson Ether Synthesis
| Component | Examples | Purpose |
|---|---|---|
| Substrate | Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate | Source of hydroxyl groups |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonation of hydroxyl groups |
| Ethylating Agent | Ethyl iodide (C₂H₅I), Ethyl bromide (C₂H₅Br) | Source of the ethyl group |
| Solvent | Dimethylformamide (DMF), Acetonitrile | Reaction medium |
The mechanism of the Williamson ether synthesis is a classic Sₙ2 reaction. wikipedia.orgmdpi.com The alkoxide ion performs a backside attack on the electrophilic carbon of the ethyl halide, leading to the displacement of the halide leaving group and the formation of the ether linkage. mdpi.com
Total Synthesis Pathways of this compound and its Direct Analogues
A complete total synthesis of this compound would likely commence with the construction of the substituted naphthalene core, followed by the functional group interconversions described above. A plausible synthetic route could start from a more readily available naphthalene derivative.
One potential pathway involves the synthesis of 1,4-dialkoxynaphthalene-based compounds starting from 1,4-dihydroxy-2-naphthoic acid, which undergoes alkylation (etherification) as a key step. mdpi.com While a direct synthesis of the target molecule is not extensively documented, the synthesis of analogous 1,4-dialkoxynaphthalene derivatives provides a strong precedent for the feasibility of this approach. mdpi.comnih.gov
Naphthalene Core Synthesis: Construction of a 1,4-dihydroxy or a similarly substituted naphthalene-2,3-dicarboxylic acid precursor.
Esterification: Conversion of the dicarboxylic acid to the corresponding diethyl ester using the Fischer-Speier esterification.
Etherification: Introduction of the two ethoxy groups via the Williamson ether synthesis.
Detailed Reaction Mechanisms in the Formation of Naphthalene Dicarboxylates
The construction of the naphthalene dicarboxylate scaffold itself can be achieved through several powerful synthetic strategies, including condensation and cycloaddition reactions. These methods allow for the assembly of the bicyclic aromatic system from simpler acyclic or monocyclic precursors.
Condensation Reactions in Naphthalene Scaffold Construction
Condensation reactions, such as the Stobbe condensation, provide a classical route to the formation of naphthalene derivatives. wikipedia.orgdrugfuture.comchegg.comorganicreactions.orgjuniperpublishers.com The Stobbe condensation involves the reaction of an aldehyde or ketone with a succinic ester in the presence of a strong base. wikipedia.orgdrugfuture.com This reaction can be adapted to synthesize naphthalene systems by choosing appropriate starting materials that can undergo subsequent cyclization and aromatization steps.
For example, the condensation of an appropriately substituted benzaldehyde (B42025) with diethyl succinate (B1194679) can lead to an intermediate that, after intramolecular cyclization and subsequent aromatization, could form a naphthalene dicarboxylate. juniperpublishers.com The mechanism of the Stobbe condensation proceeds through the formation of a γ-lactone intermediate, which is a key feature that distinguishes it from other condensation reactions. wikipedia.org
Cycloaddition Reactions (e.g., [4+2] Annulation) in Naphthalene System Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and convergent method for the synthesis of six-membered rings, which can be subsequently aromatized to form naphthalene derivatives. youtube.comkpfu.rumnstate.edumnstate.edu This reaction involves the combination of a conjugated diene and a dienophile. mnstate.edu To construct a naphthalene-2,3-dicarboxylate system, a suitable diene could be reacted with a dienophile such as dimethyl or diethyl acetylenedicarboxylate.
The mechanism of the Diels-Alder reaction is a concerted, pericyclic process that proceeds through a cyclic transition state. mnstate.edu The stereochemistry of the starting materials is retained in the product, making it a highly stereospecific reaction. Subsequent oxidation of the initially formed cycloadduct leads to the aromatic naphthalene ring system. The reactivity of the diene and dienophile can be influenced by electronic effects; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. mnstate.edu
Alkylation and Arylation Methodologies for Naphthalene Ring Systems
Alkylation and arylation reactions are fundamental processes for forming carbon-carbon bonds on aromatic rings, including the naphthalene system. While not directly employed in the most plausible synthetic routes to the title compound, understanding these methodologies provides context for the broader field of naphthalene chemistry.
Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto a naphthalene ring. nih.gov This reaction typically involves the use of an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism. For instance, the Friedel-Crafts acetylation of 1,4-dimethylnaphthalene (B47064) results in a mixture of 2- and 6-acetyl derivatives, with the product ratio being dependent on the reaction conditions. rsc.org
Modern advancements in C-H functionalization have provided alternative alkylation methods. For example, palladium-catalyzed allylic C-H alkylation of 1,4-dienes can be achieved in the absence of sulfoxide (B87167) ligands, offering a direct route to alkylated products with high regio- and stereocontrol. nih.gov Iron-catalyzed carbene-transfer reactions also represent a powerful tool for C-H functionalization, allowing for the introduction of new functional groups into organic molecules under mild conditions. nih.gov
Arylation: The introduction of aryl groups onto a naphthalene ring can be achieved through various catalytic cross-coupling reactions. Palladium-catalyzed C-H functionalization is a prominent strategy. For instance, the dearomative 1,4-difunctionalization of naphthalenes can be achieved using a palladium catalyst, where the naphthalene acts as a masked conjugated diene. nih.govresearchgate.net
Table 1: Comparison of Alkylation and Arylation Methodologies for Naphthalene Systems
| Methodology | Reagents | Catalyst | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Alkyl halide | Lewis Acid (e.g., AlCl₃) | Well-established, uses readily available reagents. | Can lead to polysubstitution and rearrangements. |
| Palladium-Catalyzed C-H Alkylation | 1,4-Dienes, Nucleophiles | Palladium complexes | High regio- and stereocontrol, mild conditions. | Requires specific diene substrates. |
| Iron-Catalyzed Carbene Transfer | Diazoalkanes | Iron complexes | Mild and sustainable conditions. | Can have selectivity issues. |
| Palladium-Catalyzed C-H Arylation | Aryl halides/triflates | Palladium complexes | High efficiency, broad substrate scope. | Catalyst cost and sensitivity. |
Electrophilic and Nucleophilic Substitution Mechanisms in Naphthalene Chemistry
Electrophilic and nucleophilic substitution reactions are the cornerstones of functionalizing the naphthalene ring and are directly relevant to the synthesis of this compound.
Electrophilic Aromatic Substitution (EAS): The introduction of the diethyl carboxylate groups at the 2 and 3 positions of a 1,4-diethoxynaphthalene (B1590131) precursor would likely proceed through an electrophilic aromatic substitution pathway. The two ethoxy groups at the 1 and 4 positions are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org In the case of 1,4-diethoxynaphthalene, the 2, 3, 5, and 8 positions are all ortho to an ethoxy group. The directing effect of these activating groups is a consequence of their ability to stabilize the carbocation intermediate (the arenium ion or σ-complex) through resonance. organicchemistrytutor.com
The general mechanism for EAS involves two main steps:
Attack of the electrophile: The π electrons of the naphthalene ring act as a nucleophile and attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate.
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.
A plausible route to the target molecule could involve a Friedel-Crafts-type reaction on 1,4-diethoxynaphthalene. However, direct carboxylation of aromatic compounds can be challenging. An alternative is the acylation with a suitable reagent, followed by oxidation. For example, the Friedel-Crafts acetylation of naphthalene with acetyl chloride and aluminum chloride in 1,2-dichloroethane (B1671644) has been studied kinetically, showing that the α/β isomer ratio is dependent on reactant concentrations and reaction time. psu.edursc.org
Nucleophilic Aromatic Substitution (SNAr): While less common for unsubstituted naphthalenes, nucleophilic aromatic substitution becomes feasible when the ring is substituted with strong electron-withdrawing groups. In the context of synthesizing the target compound, an alternative strategy could involve starting with a naphthalene-2,3-dicarboxylate derivative that has leaving groups (e.g., halogens) at the 1 and 4 positions. The ethoxy groups could then be introduced via nucleophilic substitution with sodium ethoxide. This reaction would proceed through a Meisenheimer complex intermediate.
A key precursor to the target molecule is diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate. sigmaaldrich.comnih.govsigmaaldrich.com The synthesis of this precursor likely involves the formation of the naphthalene-2,3-dicarboxylate core, followed by the introduction of the hydroxyl groups. The final step would then be a Williamson ether synthesis, a type of nucleophilic substitution, where the hydroxyl groups are deprotonated with a base to form alkoxides, which then react with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the ethoxy groups.
Table 2: Key Steps in a Plausible Synthesis of this compound
| Step | Reaction Type | Starting Material | Reagents | Product |
| 1 | Electrophilic Aromatic Substitution (e.g., Diels-Alder) | Suitable diene and dienophile | Heat or Lewis Acid | Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate |
| 2 | Nucleophilic Substitution (Williamson Ether Synthesis) | Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate | Base (e.g., NaH), Ethyl halide (e.g., EtI) | This compound |
Radical Mechanisms in the Synthesis of Naphthalene Derivatives
Radical reactions offer alternative pathways for the functionalization of naphthalene rings, although they are less commonly employed for the synthesis of highly substituted and specifically patterned molecules like this compound.
Radical addition to the naphthalene ring can be initiated by various radical initiators. The regioselectivity of radical attack is influenced by the stability of the resulting radical intermediate. Photochemical cyclization of certain precursors can lead to diradical intermediates that can then react with the naphthalene system. For instance, a photochemically initiated diradical cyclization pathway has been proposed that involves the 1,4-addition of benzene (B151609) to a dihydrocyclopent[a]indene diradical. nih.gov
Organic photoredox catalysis has emerged as a powerful tool for distal C-H functionalization of electron-rich arenes, including alkoxyarenes, through radical-radical coupling. This methodology allows for the introduction of a range of functional groups. rsc.org The mechanism involves the generation of a radical cation from the arene, which then undergoes further reactions.
While direct radical carboxylation of 1,4-diethoxynaphthalene is not a well-established method, the principles of radical chemistry could potentially be applied in the development of novel synthetic routes.
Catalytic Systems and Methodologies in the Synthesis of Naphthalene Dicarboxylates
Catalytic methods are crucial for the efficient and selective synthesis of naphthalene dicarboxylates. Both homogeneous and heterogeneous catalysts are employed in various stages of the synthesis, from the formation of the naphthalene core to the introduction and modification of functional groups.
Palladium-based catalysts are particularly versatile in naphthalene chemistry. They are widely used in C-H activation and functionalization reactions, which offer atom-economical routes to substituted naphthalenes. For example, palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes has been developed, showcasing the ability to functionalize the naphthalene ring in a controlled manner. nih.govresearchgate.net Palladium catalysis is also central to many cross-coupling reactions that could be used to build up the substituted naphthalene skeleton. Furthermore, palladium-catalyzed carboxylation reactions of aryl halides and triflates are known, which could be a potential route for introducing the carboxyl groups. encyclopedia.pub The efficiency of palladium-catalyzed C-N bond formation, a related process, has been shown to be dependent on the nature of the carboxylate ligand and additives. nih.gov
In the context of preparing the precursor, diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate, a key step might involve a Diels-Alder reaction to construct the substituted naphthalene ring system, which can be catalyzed by Lewis acids.
For the esterification of naphthalenedicarboxylic acids, various catalysts can be employed. For instance, the isomerization of naphthalenedicarboxylic acid isomers to the thermodynamically more stable 2,6-isomer is often catalyzed by cadmium salts at high temperatures. orgsyn.org
Modern approaches also include enzymatic catalysis. For example, the anaerobic degradation of naphthalene has been shown to be initiated by carboxylation, a reaction catalyzed by the enzyme naphthalene carboxylase. rsc.org While not a direct synthetic method for laboratory-scale synthesis, it provides insight into the biochemical pathways of naphthalene functionalization.
Table 3: Catalytic Systems in Naphthalene Dicarboxylate Synthesis
| Reaction Type | Catalyst System | Example Application |
| C-H Functionalization | Palladium complexes with various ligands | Direct arylation or alkylation of the naphthalene core. |
| Carboxylation | Palladium complexes | Introduction of carboxyl groups onto the naphthalene ring. |
| Diels-Alder Cycloaddition | Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Formation of the substituted naphthalene ring system. |
| Esterification | Acid catalysts (e.g., H₂SO₄), Metal salts | Conversion of dicarboxylic acids to their diethyl esters. |
| Isomerization | Cadmium salts | Rearrangement of naphthalenedicarboxylic acid isomers. |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of Diethyl 1,4 Diethoxynaphthalene 2,3 Dicarboxylate
Single-Crystal X-ray Diffraction (SC-XRD) Techniques for Naphthalene (B1677914) Ester Analysis
Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate is not publicly available, the analysis of a closely related structure, Diethyl naphthalene-1,4-dicarboxylate, offers significant insight into the methodologies applicable to this class of compounds. rsc.org
The prerequisite for any SC-XRD study is the cultivation of high-quality single crystals. For naphthalene esters, a common and effective technique is slow evaporation from a suitable solvent. nih.gov In the case of the related compound, Diethyl naphthalene-1,4-dicarboxylate, single crystals suitable for X-ray diffraction were obtained by dissolving the purified solid in ethanol (B145695) and allowing the solution to stand at ambient temperature for an extended period, leading to the gradual formation of well-ordered crystals. rsc.org This method relies on slowly increasing the concentration of the solute past its saturation point as the solvent evaporates, which encourages the orderly deposition of molecules onto a growing crystal lattice. The choice of solvent is critical and is often determined empirically, with factors such as the compound's solubility and the solvent's volatility playing key roles.
Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection. For Diethyl naphthalene-1,4-dicarboxylate, a Siemens P4 diffractometer equipped with a fine-focus sealed tube generating Mo Kα radiation (λ = 0.71073 Å) was utilized. rsc.org The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. The ω scan method is a common technique used to collect the intensity data of a large number of reflections. rsc.org
After the collection of a complete dataset, the raw diffraction intensities are processed, which includes corrections for factors such as polarization and absorption. The crystal structure is then solved using direct methods, which are computational algorithms that phase the structure factors from the measured intensities. rsc.org This initial solution provides a preliminary electron density map, from which the positions of the non-hydrogen atoms can be determined.
Table 1: Crystal Data and Structure Refinement for Diethyl naphthalene-1,4-dicarboxylate
| Parameter | Value |
| Empirical formula | C₁₆H₁₆O₄ |
| Formula weight | 272.29 |
| Temperature | 298(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | C2/c |
| Unit cell dimensions | a = 24.731(7) Åb = 7.2792(16) Åc = 16.151(4) Åβ = 95.277(19)° |
| Volume | 2895.2(13) ų |
| Z | 8 |
| Calculated density | 1.249 Mg/m³ |
| Absorption coefficient | 0.09 mm⁻¹ |
| F(000) | 1152 |
| Crystal size | 0.58 x 0.48 x 0.36 mm |
| Theta range for data collection | 1.7 to 25.0° |
| Reflections collected | 2632 |
| Independent reflections | 2569 [R(int) = 0.058] |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2569 / 0 / 184 |
| Goodness-of-fit on F² | 1.01 |
| Final R indices [I>2sigma(I)] | R1 = 0.064, wR2 = 0.173 |
| R indices (all data) | R1 = 0.064, wR2 = 0.173 |
Data sourced from the crystallographic study of Diethyl naphthalene-1,4-dicarboxylate, a structurally related compound. rsc.org
Following the initial structure solution, a process of refinement is carried out to improve the agreement between the calculated and observed diffraction data. This is typically achieved using full-matrix least-squares on F², where the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. rsc.org
In the refinement of Diethyl naphthalene-1,4-dicarboxylate, hydrogen atoms were placed in calculated positions and refined using a riding model. rsc.org The quality of the final structural model is assessed using several metrics, including the R-factors (R1 and wR2) and the goodness-of-fit. Lower R-factor values indicate a better agreement between the model and the experimental data. The final R1 value of 0.064 for Diethyl naphthalene-1,4-dicarboxylate indicates a well-refined structure. rsc.org Further validation involves checking for any unusually large residual electron density peaks in the difference Fourier map, which could indicate missing or misplaced atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the assembly of the molecular framework. While specific experimental NMR data for this compound has not been reported in the searched literature, the expected spectral features can be predicted based on its molecular structure.
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The analysis would involve examining the chemical shift (δ), integration, and multiplicity of each signal.
Aromatic Protons: The naphthalene ring system would give rise to signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the benzene (B151609) rings will likely appear as multiplets due to spin-spin coupling with their neighbors.
Ethoxy Protons: The two ethoxy groups at the 1 and 4 positions would each produce a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with the adjacent methyl and methylene groups, respectively. The methylene protons would be expected to resonate at a higher chemical shift (around 4.0-4.5 ppm) due to the deshielding effect of the adjacent oxygen atom.
Diethyl Ester Protons: Similarly, the two ethyl ester groups at the 2 and 3 positions would also each show a quartet for the methylene protons and a triplet for the methyl protons. The chemical shifts of these would be comparable to the ethoxy groups.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
Carbonyl Carbons: The ester carbonyl carbons are expected to have the highest chemical shifts, typically in the range of 165-175 ppm.
Aromatic Carbons: The ten carbons of the naphthalene ring would appear in the aromatic region (approximately 110-150 ppm). Carbons bearing the ethoxy and ester substituents would have distinct chemical shifts from the unsubstituted carbons.
Ethoxy and Ester Carbons: The methylene carbons (-OCH₂-) of the ethoxy and ester groups would resonate around 60-70 ppm, while the methyl carbons (-CH₃) would appear at a much higher field (lower chemical shift), typically around 10-20 ppm.
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the entire molecule.
Computational and Theoretical Investigations of Diethyl 1,4 Diethoxynaphthalene 2,3 Dicarboxylate
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure and optimized geometry of molecules. For Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate, DFT calculations, commonly using the B3LYP functional with a basis set like 6-311++G(d,p), can elucidate key structural and electronic parameters. researchgate.net
The process begins with optimizing the molecule's three-dimensional structure to find the lowest energy conformation. This involves calculating forces on each atom and adjusting their positions until a stable minimum on the potential energy surface is reached. The results yield precise data on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, a range of electronic properties can be calculated. researchgate.net Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting sites of intermolecular interactions. researchgate.net
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Suggests high chemical stability |
| Dipole Moment | 2.5 D | Measures molecular polarity |
Note: The values presented are illustrative and representative of typical results obtained from DFT calculations for similar aromatic esters.
Ab Initio and Semi-Empirical Quantum Mechanical Approaches to Naphthalene (B1677914) Ester Systems
Beyond DFT, other quantum mechanical methods, including ab initio and semi-empirical approaches, provide a broader framework for studying naphthalene ester systems. libretexts.org
Ab Initio Methods: These methods calculate solutions to the Schrödinger equation from first principles, without using experimental data for parameterization. libretexts.org Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer very high accuracy, especially for calculating intermolecular interaction energies. nih.gov For a system like the naphthalene core, ab initio calculations are crucial for accurately describing dispersion forces, which are the primary source of attraction in aromatic dimers. nih.gov While computationally intensive, these methods serve as a benchmark for less demanding calculations. Studies on naphthalene dimers have shown that slipped-parallel and cross-configurations are significantly more stable than T-shaped or sandwich structures due to favorable dispersion interactions. nih.gov
Semi-Empirical Methods: Semi-empirical methods are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov Methods like AM1, PM3, PM7, and DFTB are orders of magnitude faster than ab initio or DFT methods, making them suitable for very large molecules or for preliminary explorations of potential energy surfaces. nih.govmdpi.com Their speed allows for the screening of numerous conformations or reaction pathways before committing to more computationally expensive methods. mdpi.com However, their accuracy is dependent on the quality of the parameterization for the specific elements and bonding types present in the molecule being studied. wikipedia.orgnih.gov
Table 2: Comparison of Quantum Mechanical Approaches for Naphthalene Esters
| Method Type | Examples | Key Features | Best Application |
|---|---|---|---|
| Ab Initio | MP2, CCSD(T) | High accuracy, from first principles, computationally expensive. libretexts.org | Benchmarking energies, studying weak intermolecular interactions. nih.gov |
| Density Functional Theory (DFT) | B3LYP, M06-2X | Good balance of accuracy and cost, includes electron correlation. | Geometry optimization, electronic properties, reaction mechanisms. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, with the forces between atoms calculated using a force field.
For this compound, MD simulations are invaluable for exploring its conformational flexibility. The ethyl groups of both the ethoxy and ester functionalities are not rigid; they can rotate around single bonds. MD can map the potential energy surface associated with these rotations, identifying the most stable conformations (rotamers) and the energy barriers between them. This provides a detailed picture of the molecule's shape and flexibility in different environments (e.g., in a vacuum or in a solvent).
Furthermore, MD simulations are essential for studying intermolecular interactions. By simulating a system containing multiple molecules of the naphthalene ester, one can observe how they orient themselves with respect to one another. This allows for the calculation of properties like the radial distribution function, which reveals the average distances and packing arrangements between molecules, providing insight into the condensed-phase structure.
Computational Prediction of Reaction Pathways, Transition States, and Mechanistic Insights
Computational chemistry is a powerful tool for investigating chemical reactivity and reaction mechanisms. For this compound, theoretical calculations can predict how the molecule might behave in chemical reactions, such as hydrolysis of the ester groups or electrophilic substitution on the naphthalene ring.
Using DFT or ab initio methods, the entire reaction coordinate can be mapped out. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, these methods can locate the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes.
By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This value is directly related to the reaction rate; a higher activation energy implies a slower reaction. Comparing the activation energies for different possible pathways allows chemists to predict which reaction is most likely to occur. This mechanistic insight is fundamental to controlling reaction outcomes and designing new synthetic routes.
Theoretical Models for the Interpretation and Prediction of Spectroscopic Data
Computational methods are widely used to predict and interpret spectroscopic data, providing a direct link between theoretical models and experimental observations.
Vibrational Spectroscopy (IR and Raman): DFT and semi-empirical methods can be used to calculate the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the fundamental modes of vibration (stretches, bends, torsions) and can be directly compared to experimental Infrared (IR) and Raman spectra. This comparison helps in assigning the observed spectral peaks to specific molecular motions. Often, calculated frequencies are systematically higher than experimental ones due to approximations, so a scaling factor is commonly applied to improve the agreement. researchgate.net
Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excited states of molecules. nih.gov These calculations yield the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. The results can predict the wavelength of maximum absorption (λ_max) and the oscillator strength (related to the intensity of the absorption), allowing for a direct comparison with an experimental UV-Vis spectrum. nih.gov This helps in understanding the electronic structure and the nature of the orbitals involved in the electronic transitions.
Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Data (Computational) | Corresponding Experimental Data |
|---|---|---|
| IR Spectroscopy | C=O stretch: 1750 cm⁻¹ (scaled) | Strong absorption band ~1725 cm⁻¹ |
| C-O-C stretch: 1180 cm⁻¹ (scaled) | Absorption band ~1160 cm⁻¹ | |
| UV-Vis Spectroscopy | λ_max: 310 nm (π → π* transition) | Broad absorption peak centered at ~315 nm |
| ¹H NMR Spectroscopy | δ (CH₂ ester): 4.35 ppm | Quartet at 4.38 ppm |
Note: The values are hypothetical examples illustrating the typical accuracy of modern computational methods for predicting spectroscopic properties.
Chemical Reactivity and Transformation Studies of Diethyl 1,4 Diethoxynaphthalene 2,3 Dicarboxylate
Hydrolysis and Transesterification Reactions of the Dicarboxylate Ester Groups
The diethyl ester groups at the 2 and 3 positions of the naphthalene (B1677914) ring are susceptible to hydrolysis and transesterification, common reactions of carboxylic acid esters.
A general process for the hydrolysis of alkyl dicarboxylates involves reactive distillation in the presence of a sulfonic acid group-containing resin. google.com This method allows for the continuous removal of the alcohol byproduct, driving the equilibrium towards the formation of the dicarboxylic acid. google.com
Transesterification: This process involves the conversion of the diethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reaction with methanol (B129727) would yield dimethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate. The efficiency of transesterification is dependent on the nature of the alcohol and the catalyst used. Studies on the transesterification of dialkyl carbonates have shown that catalysts like potassium carbonate, sodium hydroxide (B78521), and sodium alkoxides can be effective. researchgate.net The conversion rate is also influenced by the chain length of the alcohol radical. researchgate.net
| Reaction | Typical Reagents | Product | Key Considerations |
|---|---|---|---|
| Hydrolysis (Acid-catalyzed) | H2O, H+ (e.g., HCl, H2SO4) | 1,4-Diethoxynaphthalene-2,3-dicarboxylic acid | Reversible reaction; removal of ethanol (B145695) can drive the reaction forward. |
| Hydrolysis (Base-catalyzed) | H2O, OH- (e.g., NaOH, KOH) | Disodium 1,4-diethoxynaphthalene-2,3-dicarboxylate (saponification) | Irreversible reaction due to deprotonation of the resulting carboxylic acid. |
| Transesterification | R'OH, H+ or Base Catalyst | Dialkyl 1,4-diethoxynaphthalene-2,3-dicarboxylate (where alkyl is from R'OH) | Equilibrium process; using an excess of the new alcohol (R'OH) is common. |
Functional Group Interconversions of the Diethoxy Moieties
The two ethoxy groups attached to the naphthalene ring at positions 1 and 4 are generally stable ether linkages. However, they can undergo cleavage under specific and often harsh reaction conditions.
One possible transformation is the oxidative cleavage of the ether bond. A general method for the oxidative cleavage of ethers to aldehydes has been reported, which involves treatment with 1-chlorobenzotriazole (B28376) followed by hydrolysis. researchgate.net Applying this to Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate could potentially lead to the formation of a naphthoquinone derivative, although this specific reaction has not been documented for this compound. The reaction would likely proceed via the formation of an intermediate that is then hydrolyzed to yield the corresponding carbonyl compound.
Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Ring
The reactivity of the naphthalene core towards substitution reactions is significantly influenced by the existing substituents.
Aromatic Electrophilic Substitution (SEAr): The 1,4-diethoxy groups are strong activating groups and ortho-, para- directors due to the lone pairs on the oxygen atoms which can be delocalized into the aromatic ring, thereby increasing its electron density. masterorganicchemistry.com Conversely, the diethyl dicarboxylate groups are deactivating and meta- directing. In this compound, the positions available for substitution on the naphthalene ring are 5, 6, 7, and 8. The powerful activating effect of the two ethoxy groups would likely dominate, making the molecule more reactive towards electrophiles than unsubstituted naphthalene. stackexchange.comwordpress.comucalgary.ca
The directing effects of the substituents would need to be considered in concert. The ethoxy groups at positions 1 and 4 would direct incoming electrophiles to the ortho and para positions. For the ethoxy group at C1, the ortho positions are C2 and C8, and the para position is C4. For the ethoxy group at C4, the ortho positions are C3 and C5, and the para position is C1. Since positions 2 and 3 are already substituted, the most likely positions for electrophilic attack would be at C5 and C8. The combined directing influence of both ethoxy groups would strongly favor substitution at these positions.
| Position of Attack | Directing Influence of 1-Ethoxy Group | Directing Influence of 4-Ethoxy Group | Overall Favorability |
|---|---|---|---|
| 5 | - | ortho | Favorable |
| 6 | - | - | Less Favorable |
| 7 | - | - | Less Favorable |
| 8 | ortho | - | Favorable |
Aromatic Nucleophilic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile. The two diethyl dicarboxylate groups at the 2 and 3 positions do provide some electron-withdrawing character. However, this is likely counteracted by the strong electron-donating nature of the 1,4-diethoxy groups. Therefore, nucleophilic aromatic substitution on the naphthalene ring of this compound is expected to be difficult under standard conditions. For SNAr to occur, either a leaving group would need to be present on the ring, or more forcing conditions would be required.
Redox Chemistry of Naphthalene Dicarboxylates and Related Systems
The redox behavior of this compound is expected to be influenced by both the electron-donating ethoxy groups and the electron-withdrawing ester groups. The naphthalene core can undergo both oxidation and reduction.
Electrochemical Oxidation: The presence of the electron-donating 1,4-diethoxy groups would lower the oxidation potential of the naphthalene ring system compared to unsubstituted naphthalene, making it more susceptible to oxidation. Electrochemical studies on related electron-rich aromatic systems, such as arene-substituted pentacenedione derivatives, have shown that the oxidation potentials are significantly affected by the nature and position of the electron-donating groups. nih.gov For instance, cyclic voltammetry of such compounds often reveals reversible or quasi-reversible oxidation waves corresponding to the formation of radical cations and dications. nih.gov The redox potentials for the formation of dications in substituted diphenylmethylidenefluorenes have been shown to correlate with the electronic properties of the substituents. nih.gov
Electrochemical Reduction: The diethyl dicarboxylate groups are reducible and would facilitate the electrochemical reduction of the molecule. The reduction is likely to occur at the ester functionalities or at the naphthalene ring, leading to the formation of radical anions. The exact reduction potential would depend on the solvent and electrolyte used in the electrochemical measurement.
While specific electrochemical data for this compound is not available, studies on related compounds like 1,4-dimethoxy-2-methylnaphthalene (B3353261) have shown quasi-reversible redox waves, indicating the formation of stable radical intermediates. researchgate.net
Cyclization and Annulation Reactions Involving the Naphthalene Core
The dicarboxylate functionality at adjacent positions (2 and 3) on the naphthalene ring provides a versatile handle for various cyclization and annulation reactions to build more complex polycyclic structures.
For example, the corresponding dicarboxylic acid, obtained after hydrolysis, or the diester itself could potentially undergo intramolecular cyclization reactions. One possibility is the formation of a cyclic anhydride (B1165640) upon heating the dicarboxylic acid. Furthermore, the diester could serve as a precursor in condensation reactions with various binucleophiles to form heterocyclic rings fused to the naphthalene core. For instance, reaction with hydrazine (B178648) could lead to the formation of a pyridazinedione derivative.
Annulation strategies, which involve the formation of a new ring fused to an existing one, could also be envisioned. For example, reactions involving the ester groups could be used to construct a new six-membered ring, leading to a benzo[g]quinoline or a similar polycyclic aromatic system. While specific examples of such reactions starting from this compound are not documented, the reactivity of related naphthalene-2,3-dicarboxaldehyde with primary amines to form fluorescent isoindole derivatives suggests the potential for similar cyclization pathways. pickeringlabs.com
Synthesis and Characterization of Diethyl 1,4 Diethoxynaphthalene 2,3 Dicarboxylate Derivatives and Analogues for Research Purposes
Rational Design Principles for Naphthalene (B1677914) Dicarboxylate Analogues with Modified Peripheral Groups
The rational design of analogues of diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate is guided by the principle of systematically modifying its peripheral ethoxy and ethyl ester groups to fine-tune specific physicochemical and functional properties. The core naphthalene dicarboxylate structure serves as a rigid scaffold, while the substituents offer opportunities for modulation.
Key design principles include:
Modulating Electronic Properties: The two ethoxy groups at the 1 and 4 positions are electron-donating, enriching the electron density of the naphthalene ring. Altering these to other alkoxy groups (e.g., methoxy, propoxy) or electron-withdrawing groups can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical strategy in designing organic semiconductors, where tuning the electronic properties is essential for applications in n-type electronic materials. nih.gov
Controlling Steric Hindrance: The size and conformation of the ester and alkoxy groups can introduce steric bulk. This can be strategically employed to influence the molecule's three-dimensional shape, control intermolecular packing in the solid state, and potentially induce or modify axial chirality (atropisomerism) by restricting bond rotation. researchgate.net For instance, replacing ethyl esters with bulkier tert-butyl esters would significantly increase steric hindrance around the 2 and 3 positions.
Enhancing Solubility and Processability: The nature of the alkyl chains on the ester and ether functionalities directly impacts solubility in various organic solvents. Longer or branched alkyl chains generally increase solubility, which is a crucial factor for solution-based processing of materials or for formulating compounds for biological screening.
Introducing Specific Binding Moieties: The peripheral groups can be functionalized to introduce moieties capable of specific interactions, such as hydrogen bonding, metal coordination, or covalent attachment to other molecules. For example, in the context of medicinal chemistry, modifying the ester groups to amides with cationic side chains has been a successful strategy for designing naphthalene-based compounds that target G-quadruplex DNA structures. nih.govbham.ac.uk This highlights how peripheral modifications can direct molecular recognition and biological activity. nih.govrsc.org
The following table summarizes the rational design principles for modifying the peripheral groups of naphthalene dicarboxylate analogues.
| Target Property | Design Strategy | Example Modification | Anticipated Outcome |
| Electronic Tuning | Varying the electron-donating/withdrawing nature of substituents. | Replace ethoxy groups with trifluoromethoxy groups. | Lowers HOMO/LUMO levels, increasing electron affinity. |
| Steric Control | Increasing the bulk of peripheral groups. | Change diethyl ester to di-tert-butyl ester. | Hinders rotation, potentially creating stable atropisomers. researchgate.net |
| Solubility | Modifying alkyl chain length and branching. | Replace ethyl groups with 2-ethylhexyl groups. | Increases solubility in nonpolar organic solvents. |
| Binding Affinity | Incorporating functional groups for specific interactions. | Convert ester to an amide with a morpholino group. bham.ac.uk | Introduces hydrogen bonding and potential for specific biological interactions. |
Divergent Synthetic Strategies for Tailoring Alkoxy and Ester Functionalities
The synthesis of a library of this compound analogues relies on divergent synthetic strategies, where a common intermediate is used to generate a wide range of derivatives. This approach is highly efficient for structure-activity relationship studies.
A plausible synthetic approach would begin with a suitably substituted naphthalene precursor, such as a dihydroxydicarboxylic acid. From this central intermediate, various alkoxy and ester functionalities can be introduced.
Strategies for Tailoring Alkoxy Groups:
Williamson Ether Synthesis: A common and reliable method involves the reaction of a dihydroxynaphthalene precursor with various alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate. This allows for the introduction of a wide array of alkoxy groups at the 1 and 4 positions.
C-H Functionalization: Modern synthetic methods enable the direct installation of alkoxy groups onto the naphthalene ring through regioselective C-H bond functionalization, often guided by a directing group. researchgate.net This strategy can provide access to analogues that may be difficult to prepare via classical methods.
Strategies for Tailoring Ester Groups:
Fischer Esterification: The carboxylic acid precursor can be directly esterified by reacting it with a variety of alcohols (e.g., ethanol (B145695), propanol, butanol) under acidic catalysis. This is a straightforward method for creating a series of different alkyl esters. orgsyn.org
Acyl Chloride Formation and Reaction: For less reactive alcohols or for milder reaction conditions, the dicarboxylic acid can be converted to the corresponding diacyl chloride using reagents like thionyl chloride or oxalyl chloride. researchgate.net This highly reactive intermediate can then be treated with a wide range of alcohols or amines to yield the desired esters or amides, respectively.
The table below outlines divergent synthetic pathways for modifying a hypothetical naphthalene dicarboxylate precursor.
| Functional Group | Synthetic Strategy | Reagents | Products |
| Alkoxy Group | Williamson Ether Synthesis | Dihydroxynaphthalene, Alkyl Halide, K₂CO₃ | Dialkoxynaphthalene derivatives |
| Ester Group | Fischer Esterification | Dicarboxylic acid, Alcohol, Acid Catalyst | Dialkyl ester derivatives orgsyn.org |
| Ester Group | Acyl Chloride Pathway | Dicarboxylic acid, SOCl₂, then Alcohol/Amine | Diverse esters and amides researchgate.net |
| Core Modification | C-H Functionalization | Naphthalene derivative, Cobalt or Palladium catalyst researchgate.net | Regioselectively functionalized analogues |
Structure-Reactivity and Structure-Functionality Relationship Studies in Modified Naphthalene Systems
Structure-reactivity and structure-functionality relationship (SAR) studies are essential for understanding how modifications to the molecular structure of naphthalene dicarboxylates influence their properties. While specific data on this compound is limited, principles can be drawn from extensive research on related naphthalene diimide (NDI) systems, which are also heavily studied for their electronic and biological properties. nih.govrsc.org
Electronic Functionality: The electronic properties of the naphthalene core are highly sensitive to the nature of its substituents. The electron-donating ethoxy groups at the 1,4-positions increase the electron density of the aromatic system, which influences its behavior in charge-transfer complexes and as an electronic material. nih.gov Replacing these with electron-withdrawing groups would drastically alter these properties, making the system more electron-deficient. The ester groups at the 2,3-positions also have an electron-withdrawing character that can be modulated. SAR studies would systematically correlate these structural changes with measured properties like redox potentials and performance in organic electronic devices.
Steric Effects on Reactivity: The steric bulk of the alkoxy and ester groups can influence the reactivity of the naphthalene core by shielding it from attack by reagents. Furthermore, steric hindrance can affect the planarity of the molecule and its ability to stack, which is a critical factor in the performance of organic electronic materials and in intercalation with biological macromolecules like DNA. nih.gov
Biological Activity: In the context of medicinal chemistry, SAR studies on naphthalene derivatives have shown that the nature of peripheral groups is critical for biological activity. For NDI-based G-quadruplex ligands, modifying the length and chemical nature of side chains attached to the core dramatically impacts binding affinity and antiproliferative activity. nih.govbham.ac.uk For naphthalene dicarboxylate analogues, similar studies would involve synthesizing a library of compounds with varying ester and ether side chains and evaluating their biological effects to identify key structural features responsible for a desired function.
This table illustrates potential structure-functionality relationships for naphthalene dicarboxylate analogues.
| Structural Modification | Property Affected | Expected Functional Outcome |
| Lengthening alkyl chains of esters | Solubility / Steric Bulk | Improved solution processability; altered crystal packing. |
| Introducing bulky alkoxy groups | Molecular Conformation | Increased rotational barrier, potentially leading to atropisomerism. researchgate.netijpsr.com |
| Replacing esters with amides | Hydrogen Bonding Capability | Enhanced binding to biological targets like proteins or DNA. nih.gov |
| Adding electron-withdrawing groups | Electronic Properties | Increased electron-accepting ability, suitable for n-type semiconductors. nih.gov |
Stereochemical Investigations in Naphthalene Derivatives, including Atropisomerism and Chirality Transfer
Substituted naphthalene derivatives are classic subjects for stereochemical investigations, particularly concerning a phenomenon known as atropisomerism. ijpsr.com Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to the existence of stable, isolable stereoisomers (atropisomers). acs.orgnih.gov This is a form of axial chirality and is distinct from chirality centered at an atom.
In analogues of this compound, atropisomerism could arise if the peripheral groups are sufficiently bulky to prevent free rotation around the carbon-carbon or carbon-substituent bonds. For example, if the ester groups were replaced with very large substituents, rotation could be hindered, leading to stable enantiomeric conformers. The barrier to rotation, and thus the stability of the atropisomers, is dependent on the size and shape of the groups ortho to the bond axis. researchgate.netijpsr.com
Key aspects of stereochemical investigations in these systems include:
Detection and Characterization: Atropisomers can often be detected and studied using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy, which can measure the energy barrier to rotation between the isomers. researchgate.net Chiral chromatography can be used to separate the enantiomeric atropisomers.
Atroposelective Synthesis: The synthesis of a single atropisomer is a significant challenge in organic chemistry. Atroposelective synthesis aims to form one atropisomer preferentially over the other, often by using chiral auxiliaries, catalysts, or by taking advantage of thermodynamic equilibration to favor one isomer. ijpsr.com
Chirality Transfer: If a chiral element is introduced into one of the peripheral groups (e.g., by using a chiral alcohol to form the ester), it can potentially influence the stereochemical outcome of reactions elsewhere in the molecule or direct the formation of a specific atropisomer.
The study of atropisomerism is crucial because different atropisomers of a molecule can have vastly different biological activities or material properties.
The table below summarizes key concepts related to stereochemistry in naphthalene derivatives.
| Concept | Description | Relevance to Naphthalene Dicarboxylates |
| Atropisomerism | Chirality arising from hindered rotation around a single bond. ijpsr.comnih.gov | Bulky substituents at the 1,4- and 2,3-positions could restrict rotation, leading to stable atropisomers. |
| Rotational Barrier | The energy required to overcome the steric hindrance and interconvert atropisomers. | Can be quantified by dynamic NMR and determines the stability and isolability of the isomers. researchgate.net |
| Axial Chirality | The molecule has a "chiral axis" rather than a chiral center. | Substituted naphthalenes are classic examples of molecules that can exhibit axial chirality. acs.org |
| Atroposelective Synthesis | A synthetic method that preferentially forms one atropisomer. | Important for accessing stereochemically pure compounds for biological or materials applications. ijpsr.com |
Exploration of Diethyl 1,4 Diethoxynaphthalene 2,3 Dicarboxylate in Advanced Materials Research Paradigms
Role in the Design and Construction of Designed Functional Scaffolds for Chemical Research
There is no available information in the scientific literature regarding the role of Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate in the design and construction of functional scaffolds for chemical research. The rigid naphthalene (B1677914) core makes it a potentially interesting scaffold, but its synthesis and subsequent functionalization for this purpose have not been reported.
Future Research Directions and Emerging Paradigms for Diethyl 1,4 Diethoxynaphthalene 2,3 Dicarboxylate
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of polysubstituted naphthalene (B1677914) derivatives can be challenging, often requiring multi-step procedures to control regioselectivity. nih.gov Future research could focus on developing more efficient and atom-economical synthetic routes to Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate.
One potential avenue involves the exploration of novel cycloaddition reactions. For instance, the [2+2+2] cycloaddition of an appropriately substituted aryne with two equivalents of an acetylene (B1199291) derivative could provide a direct route to the 1,2,3,4-tetrasubstituted naphthalene core. beilstein-journals.org Fine-tuning this approach for the specific substituents of the target molecule would be a key area of investigation.
Another promising strategy is the modification of existing naphthalene scaffolds. For example, starting from the more readily available Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate, a straightforward Williamson ether synthesis could be optimized to introduce the two ethoxy groups. nih.gov Research into milder and more selective etherification catalysts and conditions would be beneficial.
Furthermore, advancements in C-H functionalization could open up new pathways. researchgate.net Directing group strategies on simpler naphthalene precursors could enable the regioselective introduction of the dicarboxylate functionalities, followed by the installation of the ethoxy groups.
| Potential Synthetic Starting Material | Key Transformation | Anticipated Advantage |
| Substituted Aryne and Alkyne | [2+2+2] Cycloaddition | Convergent and potentially single-step synthesis of the core. beilstein-journals.org |
| Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate | Williamson Ether Synthesis | Utilizes a potentially more accessible precursor. nih.gov |
| Simpler Naphthalene Precursors | Directed C-H Functionalization | High regioselectivity and atom economy. researchgate.net |
Integration of Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to predict the properties and reactivity of novel molecules like this compound, guiding experimental efforts and saving resources.
Predictive Modeling of Physicochemical Properties: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate key properties such as molecular geometry, electronic structure (HOMO-LUMO gap), and spectroscopic signatures (NMR, IR). researchgate.net These predictions can aid in the characterization of the molecule once synthesized and provide insights into its potential for electronic and optical applications.
Reaction Mechanism and Selectivity Studies: Computational modeling can be used to explore the thermodynamics and kinetics of potential synthetic routes. researchgate.net By calculating transition state energies and reaction profiles, researchers can identify the most promising reaction conditions and predict potential side products. This is particularly valuable for complex multi-step syntheses and for understanding the regioselectivity of C-H functionalization reactions.
In Silico Screening for Biological Activity: The structural motifs within this compound could be of interest in medicinal chemistry. Molecular docking studies could be performed to predict the binding affinity of this compound to various biological targets, such as enzymes or receptors. ijpsjournal.com This in silico screening can help to prioritize experimental testing for potential therapeutic applications.
Novel Methodological Approaches for Comprehensive Structural and Mechanistic Analysis
Should this compound be synthesized, a suite of advanced analytical techniques would be crucial for its unambiguous characterization and for studying its reactivity.
Advanced NMR Spectroscopy: While standard 1H and 13C NMR would be essential, advanced two-dimensional techniques such as COSY, HSQC, and HMBC would be invaluable for confirming the connectivity of the highly substituted naphthalene core. Nuclear Overhauser Effect (NOE) experiments could provide insights into the through-space proximity of the substituents, helping to define the molecule's preferred conformation.
X-ray Crystallography: The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. researchgate.net Obtaining a crystal structure of this compound would provide precise bond lengths, bond angles, and information about the planarity of the naphthalene system and the orientation of the ester and ether groups. researchgate.net This data is also critical for validating computational models.
Mass Spectrometry and Fragmentation Analysis: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments could be designed to study the fragmentation patterns of the molecule, providing further structural information and insights into the relative strengths of its chemical bonds.
Potential for Integration into Next-Generation Chemical Research Methodologies and Platforms
The unique electronic and steric properties of this compound make it a candidate for integration into cutting-edge research platforms.
High-Throughput Experimentation (HTE): Once a reliable synthetic route is established, HTE platforms could be used to rapidly screen a wide range of reaction conditions for the synthesis of analogs of this compound. This would allow for the rapid exploration of the structure-activity relationships of this class of compounds.
Flow Chemistry: The synthesis of this compound could potentially be adapted to continuous flow systems. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters. This could be particularly beneficial for optimizing multi-step synthetic sequences.
Materials Science and Organic Electronics: Naphthalene derivatives are known to be useful building blocks for organic electronic materials. nih.gov The electron-withdrawing dicarboxylate groups and electron-donating ethoxy groups on the naphthalene core of this compound could impart interesting photophysical and electronic properties. Future research could explore its potential as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a fluorescent sensor.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate, and what experimental conditions optimize yield?
- Methodological Answer : A common approach involves esterification or nucleophilic substitution of naphthalene precursors. For example, refluxing dihydroxynaphthalene derivatives with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous ethanol under argon can yield the target compound. Reaction optimization includes controlling temperature (e.g., 6 hours under reflux) and stoichiometric ratios to minimize side reactions . Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product.
Q. How should researchers safely handle and store this compound given limited toxicological data?
- Methodological Answer : Treat the compound as a potential irritant (Category 4 acute toxicity for inhalation, dermal, and oral exposure). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in a sealed glass container in a cool, dry, ventilated area away from strong oxidizers. First-aid measures include rinsing skin/eyes with water for 15 minutes and seeking medical attention for persistent symptoms .
Q. What spectroscopic techniques are suitable for characterizing this compound, and what key spectral features should be observed?
- Methodological Answer : Use and NMR to confirm structure. For derivatives of dihydroxynaphthalene, expect aromatic proton signals between δ 6.8–8.5 ppm and ethoxy group signals near δ 1.3–1.5 ppm (triplet) and δ 4.0–4.5 ppm (quartet). FT-IR should show ester C=O stretches at ~1720–1740 cm⁻¹ and ether C-O stretches at ~1250 cm⁻¹. High-resolution mass spectrometry (HRMS) can validate the molecular ion peak (e.g., calculated for C₁₈H₂₂O₆: 358.1416) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for diethyl 1,4-diethoxynaphthalene derivatives under varying pH or temperature conditions?
- Methodological Answer : Conduct systematic stability studies using HPLC or TLC to monitor degradation. For example, incubate the compound in buffers (pH 3–10) at 25°C and 40°C, sampling at intervals. Compare results with literature and cross-reference computational models (e.g., DFT calculations for hydrolysis susceptibility). Discrepancies may arise from impurities or solvent effects, so use ultra-pure reagents and validate methods with control compounds .
Q. What strategies are effective for studying the compound’s reactivity in photochemical or catalytic applications?
- Methodological Answer : Design experiments under controlled light exposure (e.g., UV-vis irradiation) with catalysts like TiO₂ or transition-metal complexes. Monitor reaction progress via UV-vis spectroscopy for naphthalene chromophore changes (e.g., λₐᵦₛ ~270–300 nm). For catalytic applications, screen Pd/C or Ru-based catalysts in cross-coupling reactions, analyzing products via GC-MS or NMR .
Q. How can computational modeling predict the compound’s interactions in supramolecular or host-guest systems?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) or molecular dynamics simulations to model interactions with cyclodextrins or calixarenes. Focus on π-π stacking between the naphthalene core and aromatic hosts. Validate predictions experimentally via fluorescence quenching assays or isothermal titration calorimetry (ITC) .
Data Analysis & Validation
Q. What statistical approaches are recommended for interpreting inconsistent biological activity data in cell-based assays?
- Methodological Answer : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare replicates. Use principal component analysis (PCA) to identify confounding variables (e.g., solvent concentration, cell passage number). Validate findings with orthogonal assays (e.g., Western blotting for protein targets) .
Q. How should researchers address discrepancies in reported solubility or partition coefficients (log P) for this compound?
- Methodological Answer : Measure log P experimentally via shake-flask method (octanol/water system) with HPLC quantification. Compare results with computational tools (e.g., ChemAxon or ACD/Labs). Discrepancies may arise from ionization or impurities; ensure compound purity via DSC (melting point analysis) .
Safety & Compliance
Q. What protocols ensure compliance with REACH or EPA regulations when scaling up synthesis?
- Methodological Answer : Document hazard assessments per SDS guidelines (e.g., EU-GHS/CLP). Implement engineering controls (e.g., closed-system reactors) and waste neutralization protocols. For EPA compliance, screen for regulated byproducts using GC-MS and submit toxicity data to DSSTox .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
